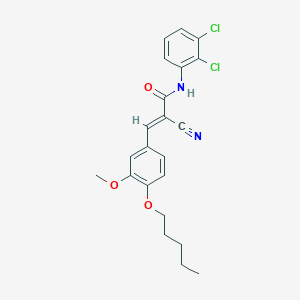

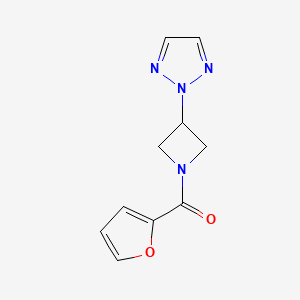

![molecular formula C27H22N4O4 B2929448 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 900893-44-9](/img/structure/B2929448.png)

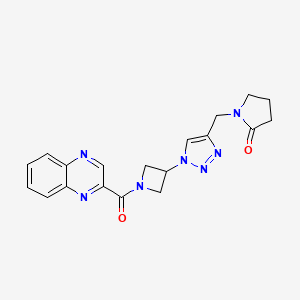

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer Activity

This compound has shown potential in the field of oncology. It has been found to be efficacious in tumor cells experiencing glucose starvation . This is particularly interesting because glucose levels inside solid tumors are low as compared with normal surrounding tissue, forcing tumor cells to reprogram their metabolism to adapt to such low glucose conditions .

Inhibition of Mitochondrial Membrane Potential

In line with the known dependence of glucose-starved cells on the mitochondria, this compound inhibits mitochondrial membrane potential . This could have implications for the treatment of various diseases where mitochondrial function is compromised.

Selective Toxicity Towards Glucose-Starved Tumor Cells

The compound has been found to exhibit good selectivity between cancer cells and normal cells . This means it could potentially be used to target cancer cells specifically, reducing the risk of damage to healthy cells.

Antiproliferative Activity

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

Induction of Cell Cycle Arrest

Further mechanistic studies revealed that the compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . This could be a promising avenue for further research into the compound’s potential as an anticancer agent.

Potential Template for Further Optimization

These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

作用機序

将来の方向性

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O4/c1-17-7-10-24-29-25-20(27(33)31(24)14-17)12-21(30(25)15-18-5-3-2-4-6-18)26(32)28-13-19-8-9-22-23(11-19)35-16-34-22/h2-12,14H,13,15-16H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNNEQLHEOUFHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC6=C(C=C5)OCO6)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2929370.png)

![N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2929372.png)

![3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929376.png)

![(2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide](/img/structure/B2929377.png)

![N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B2929387.png)